(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol
Overview
Description
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol: is a complex organic compound with the molecular formula C11H14F3N3O and a molecular weight of 261.24 g/mol . This compound features a piperidine ring fused with a pyrimidine moiety that includes a trifluoromethyl group, and a methanol group attached to the piperidine ring
Preparation Methods
The synthesis of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol involves multiple steps:
Condensation Reaction: The initial step involves the condensation of trifluoromethyl pyruvate with 2-aminopyrimidine to form 1-(4-(trifluoromethyl)pyrimidin-2-yl)-2-pyruvate.
Nucleophilic Substitution: The intermediate product undergoes a nucleophilic substitution reaction with 3-oxopiperidine to yield 1-(4-(trifluoromethyl)pyrimidin-2-yl)-3-piperidinemethanol.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane . The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol include:
- 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol
- 4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol
These compounds share structural similarities but differ in the position of functional groups, which can influence their chemical properties and biological activities. The unique combination of the trifluoromethyl group and the piperidine ring in this compound makes it particularly valuable for specific applications .
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c12-11(13,14)9-3-4-15-10(16-9)17-5-1-2-8(6-17)7-18/h3-4,8,18H,1-2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHQFUMVFFNEQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671571 | |
Record name | {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-20-3 | |
Record name | 1-[4-(Trifluoromethyl)-2-pyrimidinyl]-3-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916791-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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